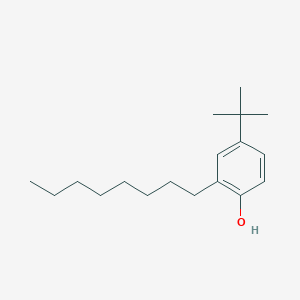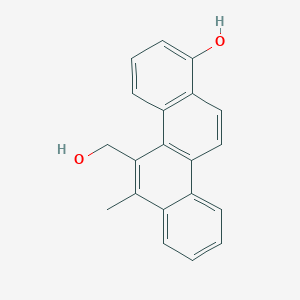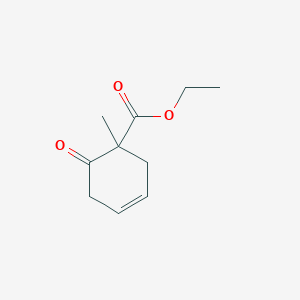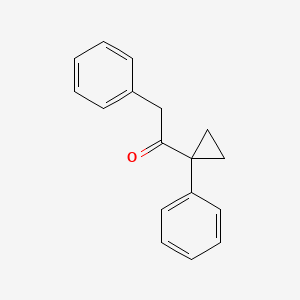
2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with a unique structure that includes a phenyl group attached to a cyclopropyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2-phenylcycloprop-2-en-1-one, followed by hydrolysis with perchloric acid . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(phenylamino)ethan-1-one: Similar structure but with an amino group instead of a cyclopropyl ring.
1-(2-Phenylcyclopropyl)ethan-1-one: Similar structure but with a different substitution pattern on the cyclopropyl ring.
Uniqueness
2-Phenyl-1-(1-phenylcyclopropyl)ethan-1-one is unique due to its specific arrangement of phenyl and cyclopropyl groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
135654-32-9 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-phenyl-1-(1-phenylcyclopropyl)ethanone |
InChI |
InChI=1S/C17H16O/c18-16(13-14-7-3-1-4-8-14)17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
BKIJMAXNSDLDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
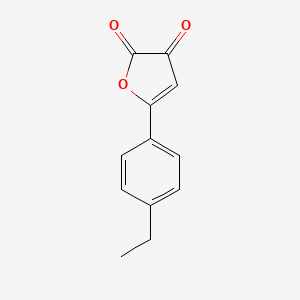
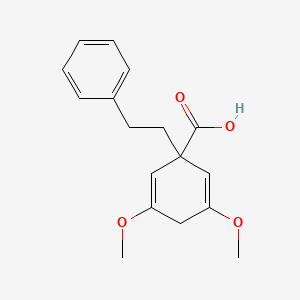

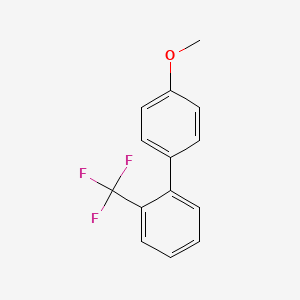
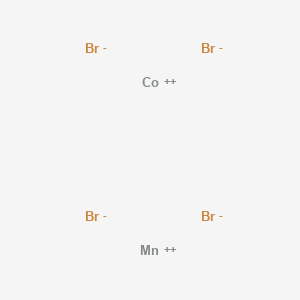
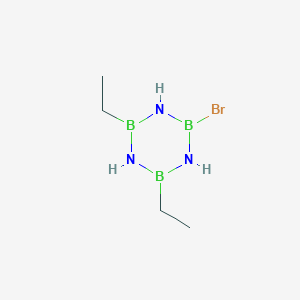
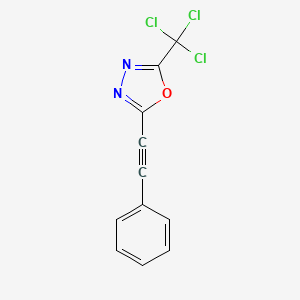
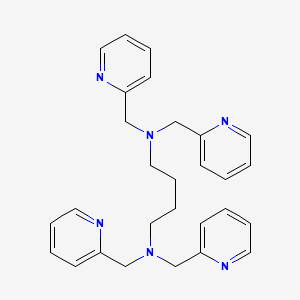
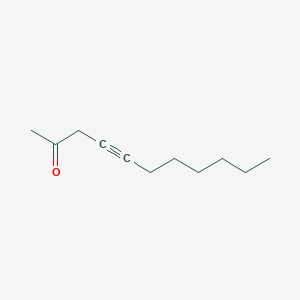
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
